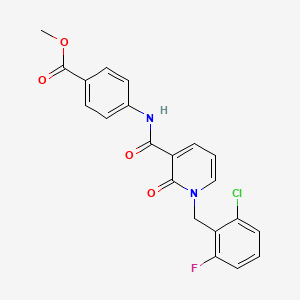
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16ClFN2O4 and its molecular weight is 414.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. Its chemical formula incorporates multiple functional groups, including a pyridine ring and various carbonyl and amido functionalities, which contribute to its stability and reactivity in biological systems.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A pyridine ring that is known for its biological significance.
- A benzyl group that enhances the compound's lipophilicity.
- Carbonyl and amido functionalities that may influence its interaction with biological targets.
Antiviral Potential
Research indicates that derivatives of dihydropyridine, similar to this compound, have shown promise as selective inhibitors of HIV integrase. This suggests potential applications in antiviral therapies. The interaction studies focus on binding affinities to enzymes or receptors, which may lead to therapeutic effects.
Antitumor Activity
A study on related compounds highlighted their effectiveness as Met kinase inhibitors. For instance, an analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This underscores the potential of this compound in cancer treatment .
Antimicrobial Properties
The compound's structural features may confer significant antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, exhibiting notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate strong bactericidal properties, which could be further explored for therapeutic applications .
Case Studies
- Integrase Inhibition : Compounds with similar structures have been shown to inhibit HIV integrase effectively, leading to reduced viral replication rates in vitro.
- Antitumor Efficacy : In preclinical models, certain derivatives demonstrated significant antitumor activity by targeting specific kinases involved in cancer cell proliferation.
- Antimicrobial Evaluation : Studies on related dihydropyridine derivatives revealed promising antibacterial and antifungal activities, with some compounds outperforming established antibiotics in efficacy tests.
Data Table: Biological Activity Overview
特性
IUPAC Name |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-7-9-14(10-8-13)24-19(26)15-4-3-11-25(20(15)27)12-16-17(22)5-2-6-18(16)23/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYNODJAJUGDKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














